molecular formula C17H23N3O2 B2832338 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 924861-22-3

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

Cat. No. B2832338
CAS RN: 924861-22-3
M. Wt: 301.39
InChI Key: KKIZAEWPSRYCBF-UHFFFAOYSA-N
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Description

The compound “3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione” is a pyrrolidinone derivative with a phenylpiperazine moiety. Pyrrolidinones are a class of compounds that contain a five-membered lactam ring. They are found in many pharmaceuticals and exhibit a wide range of biological activities . Phenylpiperazines are a class of compounds containing a phenyl group attached to a piperazine ring. They are often found in drugs and can have various effects depending on their other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The pyrrolidinone moiety could potentially undergo reactions at the carbonyl group, while the phenylpiperazine moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. Some related compounds are reported to be solids at room temperature .

Safety and Hazards

The safety and hazards of this compound would need to be evaluated through toxicological studies. As a general precaution, compounds of this nature should be handled carefully to avoid exposure .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals. Additionally, studies could be conducted to optimize the synthesis and improve the yield of this compound .

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIZAEWPSRYCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

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